2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1449598-86-0) is a halogenated derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry due to its versatile bioactivity . The compound features a chlorine substituent at position 2 and a fluorine atom at position 7 (Fig. 1).
Properties
IUPAC Name |
2-chloro-7-fluoropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCBASVSPMPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials :
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2-Chloro-5-fluoropyridine (or analogous halogenated pyridines) provides the nitrogen-containing backbone.
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(Z)-3-Amino-3-arylacrylates supply the carbonyl and amine functionalities for cyclization.
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Catalytic System :
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Key Steps :
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Ullmann-Type Coupling : Forms the C–N bond between the pyridine and acrylate.
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Intramolecular Amidation : Cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold.
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Yield Optimization :
This method achieves gram-scale production with minimal by-products, making it industrially viable.
Halogenation via Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride-mediated chlorination is critical for introducing the 2-chloro substituent. A patent detailing quinolinecarbonitrile synthesis provides insights into analogous pyrido-pyrimidinone halogenation.
Protocol for Chlorination
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Substrate Preparation :
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A 4-oxo-1,4-dihydro-pyrido[1,2-a]pyrimidine derivative serves as the precursor.
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Reaction Setup :
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Workup :
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Example :
Limitations and Adaptations
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Steric Hindrance : Bulky substituents at C-7 (e.g., piperazine) reduce chlorination efficiency.
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Fluoro Retention : The 7-fluoro group remains stable under POCl₃ conditions, avoiding defluorination.
Industrial-Scale Considerations
While academic methods prioritize selectivity, industrial production demands cost-effective and scalable processes:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Research
This compound is noted for its potential role as an impurity in the synthesis of Risdiplam, a medication used to treat spinal muscular atrophy (SMA). The presence of 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one in Risdiplam formulations raises the importance of understanding its behavior and effects within biological systems .
2. Anticancer Studies
Research indicates that derivatives of pyrido[1,2-a]pyrimidin compounds exhibit anticancer properties. The structural features of this compound may contribute to the development of new anticancer agents by targeting specific molecular pathways involved in tumor growth and proliferation .
Data Tables
| Hazard Statement | Signal Word | Precautionary Statements |
|---|---|---|
| H301-H311-H331 | Danger | P261-P264-P270-P271-P280 |
| H302-H318 | Danger | P280-P301+P312+P330+P305+P351+P338+P310 |
Case Studies
Case Study 1: Risdiplam Formulation Analysis
In a study examining the stability of Risdiplam formulations, researchers found that impurities such as this compound could influence the pharmacokinetics of the drug. The study highlighted the need for rigorous quality control measures to ensure that such impurities do not compromise therapeutic efficacy .
Case Study 2: Anticancer Activity Screening
A screening study evaluated various pyrido[1,2-a]pyrimidin derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity, suggesting potential as lead compounds for further development in cancer therapy .
Mechanism of Action
The mechanism by which 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: CID 3614131)
- Structure : Chlorine at position 2, bromine at position 7.
- Synthesis : Prepared via cyclization reactions using brominated precursors, as described for similar bromo derivatives .
- Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce membrane permeability but enhance halogen-bonding interactions in target binding .
- Applications : Used as a Suzuki coupling intermediate for synthesizing aryl/heteroaryl derivatives with enhanced bioactivity .
7-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 746668-67-7)
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2)
- Structure: Bromine at position 7, aminomethyl group at position 2.
- Applications: The aminomethyl group enables conjugation with targeting moieties, improving selectivity in drug design .
Table 1: Comparison of Halogen-Substituted Derivatives
Functional Group-Modified Analogs
Nitro Derivatives (e.g., 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-ones)
- Synthesis: Nitration of chloro-methyl precursors using HNO₃/H₂SO₄ at 0°C .
- Bioactivity: Demonstrated anti-parasitic activity against Trichomonas foetus and Leishmania donovani .
Sulfenylated/Selenylated Derivatives
- Synthesis : Metal-free C–H functionalization using iodine catalysts .
- Advantages : Improved solubility and antioxidant properties due to sulfur/selenium incorporation .
Complex Derivatives with Fused Rings
7-(4,7-Diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Thiazolidinone-Fused Derivatives
- Examples: Compounds with thiazolidinone groups at position 3 (e.g., –10).
- Bioactivity : Demonstrated cytotoxic activity against HeLa cells, though less potent than halogenated analogs .
Key Research Findings
Synthetic Flexibility : The 4H-pyrido[1,2-a]pyrimidin-4-one core supports diverse modifications, including halogenation, nitration, and C–H functionalization, enabling tailored bioactivity .
Halogen Effects : Fluoro and chloro substituents balance metabolic stability and target binding, whereas bulkier halogens (Br, I) favor catalytic or imaging applications .
Pharmacological Potential: Nitro and sulfenylated derivatives show promise in anti-parasitic and anticancer contexts, respectively .
Biological Activity
2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 1449598-86-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H4ClFN2O
- Molecular Weight : 198.59 g/mol
- IUPAC Name : this compound
- Purity : 97%
The compound features a pyrido-pyrimidine core structure that is known for its bioactivity against various biological targets.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a critical role in folate metabolism, which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to impaired DNA synthesis and ultimately cell death, particularly in rapidly dividing cancer cells .
Activity Against Kinases
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds can also inhibit various kinases involved in cellular signaling pathways. For instance, the compound has shown potential as an inhibitor of tyrosine-protein kinase Abl and MAP kinases. These kinases are crucial for processes such as cell growth and differentiation, making their inhibition a valuable strategy in cancer therapy .
Antiproliferative Effects
A study evaluating the antiproliferative activity of several pyrido-pyrimidine derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Case Study: Anticancer Activity
In a recent study published by Queener et al., the compound was evaluated for its anticancer properties. The results indicated that it effectively inhibited the growth of cancer cells by disrupting folate metabolism. The study highlighted the potential use of this compound in developing new cancer therapies targeting DHFR .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized to enhance yield and purity. The structure-activity relationship studies reveal that modifications at specific positions on the pyrido-pyrimidine scaffold can significantly influence biological activity. For instance, substituents at the 7-position were found to enhance DHFR inhibitory activity .
Q & A
Q. What are the standard synthetic routes for 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, and how are intermediates characterized?
Methodological Answer: A common approach involves cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, analogous pyrido-pyrimidinone derivatives are synthesized by heating 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate in PPA at 110°C for 5 hours, followed by neutralization with NaOH . Characterization typically involves:
Q. How can researchers ensure purity during synthesis, and what analytical techniques are critical?
Methodological Answer:
Q. What safety protocols are essential for handling halogenated pyrido-pyrimidinones?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and fume hoods are mandatory due to acute oral toxicity (LD₅₀ ≤ 300 mg/kg in rodents) and potential skin irritation .
- Storage: Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloro-fluoro substituents .
- Waste Disposal: Halogenated by-products must be treated with activated carbon before incineration to avoid environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like dehalogenated derivatives?
Methodological Answer:
- Solvent Selection: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to reduce hydrolysis of the chloro group.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as shown in analogous pyrimidine syntheses .
- Reaction Monitoring: Employ in-situ FTIR to track the disappearance of starting materials and detect intermediates .
Q. What computational methods predict the reactivity of the chloro-fluoro substituents in nucleophilic substitution?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites. For example, the C-2 chloro group in 3-(2-chloroethyl)-2-methyl derivatives shows higher electrophilicity (F⁻ = 0.12) than the C-7 fluoro group (F⁻ = 0.08) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model substitution kinetics .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values from enzyme assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 25°C). Adjust for assay-specific variables like ATP concentration .
- Structural-Activity Relationships (SAR): Use crystallographic data (e.g., Protein Data Bank entries) to correlate substituent orientation with target binding .
Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Process Chemistry: Replace PPA with safer alternatives (e.g., methanesulfonic acid) for large-scale reactions.
- Flow Chemistry: Implement continuous flow systems to improve heat dissipation and reduce exothermic risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
